1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine
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Overview
Description
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is a heterocyclic compound with a unique structure that includes an indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-diketones with arylhydrazine hydrochlorides in the presence of a solvent such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid: Known for its anti-inflammatory activity.
3-amino-2H-indazole: Studied for its potential as an anticancer agent.
Uniqueness
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1784538-48-2 |
---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1,3-dimethyl-4,5,6,7-tetrahydroindazol-5-amine |
InChI |
InChI=1S/C9H15N3/c1-6-8-5-7(10)3-4-9(8)12(2)11-6/h7H,3-5,10H2,1-2H3 |
InChI Key |
VVISMBSQVXRHNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CC(CC2)N)C |
Purity |
95 |
Origin of Product |
United States |
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